NCO I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“NCO I” appears to refer to two different entities depending on the context. In a military context, “this compound” refers to a Non-Commissioned Officer in Charge, an individual in the enlisted ranks of a military unit who has limited command authority over others in the unit . In a chemical context, “this compound” could refer to an isocyanate group (NCO) in chemistry, particularly in the context of polyurethane synthesis .

Synthesis Analysis

In the context of polyurethane synthesis, NCO groups are critical. They react with polyols to form polyurethanes. The NCO/OH ratio is crucial in determining the properties of the resulting polyurethane . For instance, Thermo Scientific’s FastDigest NcoI is a restriction enzyme that recognizes the C^CATGG site and cuts best at 37°C in 5–15 minutes .

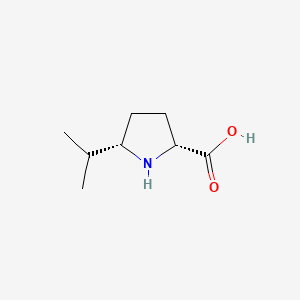

Molecular Structure Analysis

The cyanate ion (NCO-) is an anion composed of one oxygen atom, one carbon atom, and one nitrogen atom, in the order [OCN]. It possesses 1 unit of a negative charge, borne by the nitrogen atom . The Lewis structure of NCO- shows that Carbon forms a triple bond with the Nitrogen atom and a single bond with the Oxygen atom .

Chemical Reactions Analysis

Isocyanates reactions are critical building blocks for high-performance polyurethane-based polymers that make up coatings, foams, adhesives, elastomers, and insulation . The NCO group reacts with water and biological (macro)molecules, forming urea . The reaction of diisocyanates with polyols forms polyurethanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound in a chemical context would depend on the specific isocyanate or polyurethane being discussed. For example, the NCO/OH ratio in a polyurethane can significantly affect its properties, such as hardness and susceptibility to physical aging .

Mecanismo De Acción

Safety and Hazards

In a military context, the Safety NCO oversees the unit’s safety program, educates personnel on safety regulations, monitors and evaluates the unit’s mishap rate, evaluates all work areas for hazards, identifies risks, and recommends fix action . In a chemical context, isocyanates, including those with NCO groups, can pose health risks, including respiratory and skin irritation .

Direcciones Futuras

In a military context, the future of the NCO I role involves continuous professional development, with a focus on leadership, communication, and technical skills specific to their military occupational specialty . In a chemical context, future directions could involve developing safer and more efficient methods for synthesizing and using isocyanates, as well as exploring new applications for polyurethanes .

Propiedades

Número CAS |

107824-63-5 |

|---|---|

Fórmula molecular |

C9H5FO2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.